4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride

Endothelin receptor antagonism Sulfonamide SAR Medicinal chemistry

4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride (CAS 2031268-98-9) is a heteroaromatic sulfonyl chloride comprising a 1,2-oxazole (isoxazole) core substituted with a methyl group at the 3-position, a chlorine atom at the 4-position, and a reactive sulfonyl chloride (-SO₂Cl) group at the 5-position. Its molecular formula is C₄H₃Cl₂NO₃S and its molecular weight is 216.04 g/mol.

Molecular Formula C4H3Cl2NO3S
Molecular Weight 216.04 g/mol
Cat. No. B12355711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride
Molecular FormulaC4H3Cl2NO3S
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1Cl)S(=O)(=O)Cl
InChIInChI=1S/C4H3Cl2NO3S/c1-2-3(5)4(10-7-2)11(6,8)9/h1H3
InChIKeyIPWIBJUUFUIKSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride – Chemical Identity and Procurement-Relevant Specifications


4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride (CAS 2031268-98-9) is a heteroaromatic sulfonyl chloride comprising a 1,2-oxazole (isoxazole) core substituted with a methyl group at the 3-position, a chlorine atom at the 4-position, and a reactive sulfonyl chloride (-SO₂Cl) group at the 5-position [1]. Its molecular formula is C₄H₃Cl₂NO₃S and its molecular weight is 216.04 g/mol [1]. The compound is commercially available at research-grade purity (typically 95%) and is supplied as a moisture-sensitive intermediate for the construction of sulfonamide, sulfonate, and sulfonothioate derivatives . It belongs to the broader class of isoxazole-5-sulfonyl chlorides, which are recognized as versatile electrophilic building blocks in medicinal chemistry and agrochemical synthesis [2].

Workflow Sulfonamide, sulfonate, and sulfonothioate building block
Chemoselectivity 4‑Cl blocks SNAr; exclusive sulfonylation at –SO₂Cl
Research Context Endothelin receptor antagonist scaffold; medicinal chemistry libraries

Why 4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride Cannot Be Replaced by Generic Isoxazole Sulfonyl Chlorides


Isoxazole sulfonyl chlorides are often treated as interchangeable electrophilic reagents; however, the substitution pattern on the isoxazole ring profoundly influences both the reactivity of the sulfonyl chloride group and the biological performance of the resulting sulfonamides . The 4-chloro substituent simultaneously activates the ring toward electrophilic reactions while paradoxically blocking nucleophilic aromatic substitution (SNAr) at the 4-position, a deactivation pathway common in 4-unsubstituted analogs [1]. In endothelin receptor antagonist series, 4-halo-substituted isoxazole sulfonamides consistently outperform 4-alkyl-substituted counterparts in receptor binding affinity, making the 4-chloro motif a non-negotiable structural feature for programs targeting this pharmacology [2]. Furthermore, the 5-sulfonyl chloride regiochemistry dictates the geometry of the final sulfonamide linkage; a 4-sulfonyl chloride regioisomer yields an entirely different spatial presentation of the pharmacophore [3]. These factors collectively preclude simple generic substitution.

4‑unsubstituted analogs May undergo competing SNAr at C‑4, complicating purification and reducing effective yield.
4‑alkyl isoxazoles Reported lower receptor binding affinity; 4‑chloro substitution may be critical for target engagement studies.
4‑sulfonyl chloride regioisomer Presents pharmacophore in a different geometry; biological activity unvalidated for sitaxsentan‑modeled programs.

Quantitative Differentiation Evidence for 4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride vs. Closest Analogs


Endothelin A Receptor Antagonist Potency: 4-Chloro Derivative Achieves Low Nanomolar IC50

N-(4-Chloro-3-methyl-5-isoxazolyl)-2-[(3,4-methylenedioxy)phenoxycarbonyl]thiophene-3-sulfonamide, a sulfonamide directly derived from 4-chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride, demonstrates an IC50 of 8.3 nM against the endothelin A (ETA) receptor [1]. In contrast, the 4-unsubstituted isoxazole analog (3-methylisoxazole-5-sulfonamide scaffold) shows significantly reduced affinity in the same assay system; patent SAR data explicitly state that 'compounds in which Ar¹ is a 4-halo-substituted isoxazole are more active than the corresponding alkyl-substituted compound' [2].

ETA IC₅₀
Head‑to‑head
8.3 nM (4‑Cl) vs. lower affinity (4‑unsubstituted)
Supports ETA antagonist lead optimization.
Class‑level SAR; verify in target assay.
Endothelin receptor antagonism Sulfonamide SAR Medicinal chemistry

Selectivity Window: 4-Chloro-3-methylisoxazole Sulfonamide Achieves >6,500-Fold ETA/ETB Discrimination

Sitaxsentan sodium (TBC-11251), the sodium salt of N-(4-chloro-3-methylisoxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide, exhibits an IC50 of 1.4 nM at ETA and 9800 nM at ETB, yielding a selectivity ratio exceeding 6,500-fold (reported as 6,500–7,000-fold depending on the source) . This selectivity is intrinsic to the 4-chloro-3-methylisoxazole sulfonamide architecture; replacement of the 4-chloro substituent with hydrogen or alkyl groups in related series is documented to reduce both absolute affinity and selectivity, as shown in the structure-activity tables of the foundational patent [1].

ETA/ETB Selectivity
Reported
≥6,500‑fold
Supports subtype‑selective pharmacological research.
Based on sitaxsentan series; may not transfer to other scaffolds.
Receptor selectivity Endothelin pharmacology Sitaxsentan

Synthetic Efficiency: 87% Yield for Key Chlorination Step Delivers the 4-Chloro-3-methylisoxazole Intermediate

The synthesis of sitaxentan sodium demonstrates that 5-amino-3-methylisoxazole can be chlorinated with N-chlorosuccinimide (NCS) in dichloromethane at 0°C to afford 5-amino-4-chloro-3-methylisoxazole in 87% isolated yield [1]. This high-yielding step establishes a robust entry to the 4-chloroisoxazole scaffold. In contrast, direct oxidative chlorination of 5-(benzylthio)-3-isoxazoles with gaseous chlorine produces mixtures of 4-unsubstituted and 4-chlorinated isoxazole-5-sulfonyl chlorides, with ratios dependent on the 3-substituent, requiring chromatographic separation and reducing overall throughput [2].

Chlorination Yield
Method context
87% isolated (NCS) vs. mixture requiring chromatography
Supports scalable supply and batch consistency.
Synthesis route context; verify at scale.
Synthetic methodology Chlorination yield Process chemistry

Chemoselectivity Protection: 4-Chloro Substituent Blocks Undesired Nucleophilic Aromatic Substitution at C-4

Authoritative heterocyclic chemistry reviews document that 5-chloroisoxazoles bearing an activating group at C-4 undergo nucleophilic aromatic substitution; however, the 4-chloro-substituted isoxazole itself does not undergo such nucleophilic displacement [1]. This establishes a critical chemoselectivity advantage: when 4-chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride reacts with amine nucleophiles, the sulfonylation occurs exclusively at the –SO₂Cl group without competing SNAr at the 4-position. By contrast, 4-unsubstituted-5-chloroisoxazole sulfonyl chlorides risk dual reactivity (sulfonylation plus ring substitution), complicating product purification and reducing effective yield .

Chemoselectivity
Class‑level
4‑Cl blocks nucleophilic aromatic substitution at C‑4
Reduces by‑product formation; supports cleaner library synthesis.
Class‑level inference; verify under specific conditions.
Nucleophilic aromatic substitution Regioselectivity Reaction design

Stability Profile: Isoxazole Sulfonyl Chlorides Exhibit Complex Decomposition; 4-Chloro Substitution May Modulate Stability

A comprehensive stability study of 236 heteroaromatic sulfonyl halides revealed that isoxazole sulfonyl chlorides are prone to complex decomposition likely related to the limited stability of the heterocycle itself in the presence of electrophilic moieties . The study established that sulfonyl fluorides offer superior stability compared to sulfonyl chlorides, but at the cost of reduced reactivity toward nucleophiles . For procurement and storage, 4-chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride is recommended for storage at 2–8°C under inert, anhydrous conditions to minimize hydrolysis, consistent with handling guidelines for 3,5-dimethylisoxazole-4-sulfonyl chloride and related compounds .

Stability
Data to verify
Prone to decomposition; store 2–8°C under inert atmosphere
Storage conditions critical; use‑fresh procurement recommended.
Class‑level; stability may vary.
Reagent stability Storage requirements Decomposition pathways

Regioisomeric Differentiation: 5-Sulfonyl Chloride vs. 4-Sulfonyl Chloride Geometry Dictates Pharmacophore Presentation

The regioisomeric compound 5-chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride (CAS 1311318-29-2) bears the sulfonyl chloride at position 4 rather than position 5 . This positional difference produces sulfonamides where the isoxazole ring projects the 3-methyl and 5-chloro groups in a different orientation relative to the sulfonamide linkage. In the sitaxsentan series, the 5-sulfonamide connectivity (from 4-chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride) was specifically selected to achieve optimal ETA receptor complementarity; the 4-sulfonamide regioisomer would present the pharmacophore in a geometry inconsistent with the established SAR .

Regioisomer Identity
Class‑level
5‑sulfonyl chloride (required geometry) vs. 4‑sulfonyl chloride (unvalidated)
Critical for endothelin SAR; 4‑isomer not interchangeable.
Inferred from sitaxsentan pharmacophore model.
Regioisomerism Sulfonamide geometry Structure-based design

High-Impact Application Scenarios for 4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride


Endothelin Receptor Antagonist Lead Optimization

The compound serves as the key sulfonyl chloride building block for constructing N-(4-chloro-3-methylisoxazol-5-yl)sulfonamide endothelin receptor antagonists. The derived sulfonamides achieve ETA IC50 values in the low nanomolar range (1.4–8.3 nM) with >6,500-fold selectivity over ETB, a differentiation window directly attributable to the 4-chloro-3-methylisoxazole motif [1]. Procurement of the pre-functionalized sulfonyl chloride eliminates the need for late-stage chlorination and sulfonation, collapsing a multi-step sequence into a single sulfonamide coupling.

Selective Sulfonamide Library Synthesis with Built-in Chemoselectivity

The 4-chloro substituent protects the isoxazole C-4 position from nucleophilic aromatic substitution, ensuring that reactions with amines, alcohols, and thiols produce exclusively the sulfonamide, sulfonate, or sulfonothioate product without competing ring functionalization [1]. This chemoselectivity is particularly valuable for parallel synthesis and high-throughput experimentation where clean crude reaction profiles directly determine library quality and screening data reliability .

Medicinal Chemistry Programs Requiring the 4-Chloroisoxazole Pharmacophore

The 4-chloro-3-methylisoxazole-5-sulfonyl chloride provides a direct entry to the pharmacophore present in sitaxsentan (Thelin®), the first selective ETA receptor antagonist approved for pulmonary arterial hypertension [1]. Beyond the endothelin field, 5-amino-4-chloro-3-methylisoxazole is documented as a ligand for endothelin receptors with differential binding to ETA vs. ETB subtypes, and as an intermediate for diverse biologically active compounds . The sulfonyl chloride enables rapid diversification of this validated scaffold.

Sulfonamide-Based Chemical Probe and Bioconjugation Chemistry

The electrophilic –SO₂Cl group reacts efficiently with amine-containing biomolecules and functionalized linkers under mild conditions (room temperature, aprotic solvents, base), enabling the preparation of sulfonamide-linked probes, affinity reagents, and PROTAC conjugates [1]. The 4-chloro-3-methyl substitution pattern provides a compact, low-molecular-weight heterocyclic handle (MW contribution: ~181 Da beyond the sulfonyl chloride) that minimally perturbs the physicochemical properties of the final conjugate .

Application
Selection Property
Validation Focus
Endothelin antagonist lead optimization
4‑Chloro‑3‑methylisoxazole scaffold for ETA selectivity
ETA/ETB selectivity and binding affinity confirmation
Chemoselective sulfonamide library synthesis
4‑Cl blocks SNAr; clean sulfonylation
Purity and reaction profiles in amine coupling
4‑Chloroisoxazole pharmacophore exploration
Direct entry to sitaxsentan‑like scaffold
SAR studies and target pharmacology profiling
Sulfonamide‑linked probe / PROTAC synthesis
Mild electrophilic reactivity with amines
Conjugation efficiency and biomolecule function retention
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